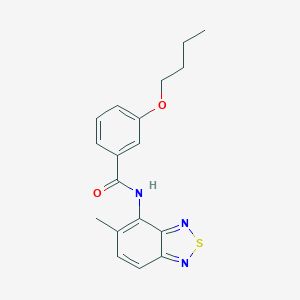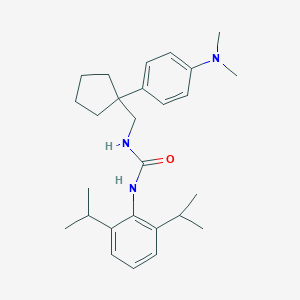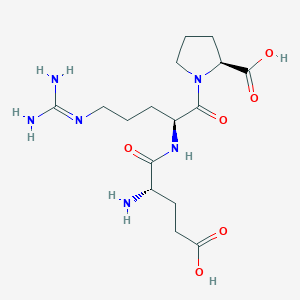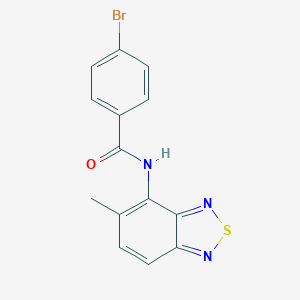![molecular formula C19H17ClN2O B238748 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide, also known as CP-122,721, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective and potent antagonist of the dopamine D4 receptor, which has been implicated in a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
Mechanism of Action
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide acts as a competitive antagonist of the dopamine D4 receptor, which means that it binds to the receptor and prevents dopamine from binding and activating it. By blocking the dopamine D4 receptor, this compound can modulate the activity of the prefrontal cortex, which is involved in several cognitive and emotional processes. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function, reduce impulsivity, and decrease hyperactivity in animal models of ADHD. It has also been shown to have antipsychotic-like effects in animal models of schizophrenia and bipolar disorder. Additionally, this compound has been shown to have a low potential for abuse and addiction, which is a significant advantage over other dopamine receptor antagonists.
Advantages and Limitations for Lab Experiments
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D4 receptor, which means that it can be used to study the role of this receptor in various neuropsychiatric disorders. Additionally, it has a low potential for abuse and addiction, which makes it a safer alternative to other dopamine receptor antagonists. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. Additionally, it may have off-target effects on other dopamine receptors, which could confound the results of an experiment.
Future Directions
There are several future directions for research on 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail. Although it is known to be a dopamine D4 receptor antagonist, its effects on other neurotransmitter systems and brain regions are not fully understood. Additionally, future research could investigate the potential of this compound as a tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders. Overall, this compound has significant potential for advancing our understanding of the pathophysiology of neuropsychiatric disorders and developing new treatments for these conditions.
Synthesis Methods
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex, a brain region that is involved in executive functions, such as working memory, attention, and decision-making. Dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and ADHD.
properties
Molecular Formula |
C19H17ClN2O |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17ClN2O/c20-16-7-3-14(4-8-16)18(23)22-17-9-5-15(6-10-17)19(13-21)11-1-2-12-19/h3-10H,1-2,11-12H2,(H,22,23) |
InChI Key |
FOUINSAWFOKVDJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)